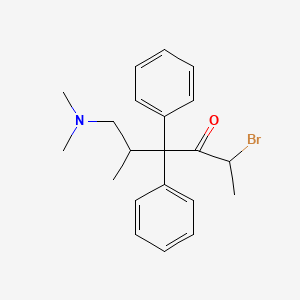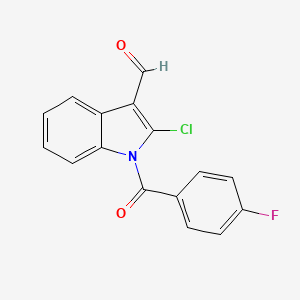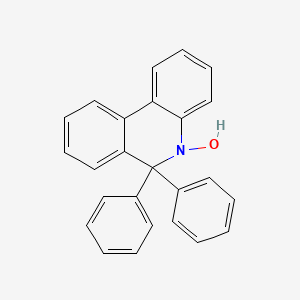![molecular formula C17H11NO2 B14012002 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- CAS No. 68452-38-0](/img/structure/B14012002.png)
1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-: is a complex organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by a fused ring system that includes both benzene and carbazole units
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or nitro groups can be introduced into the aromatic ring system using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学研究应用
1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and composites. Its unique structural properties contribute to the development of high-performance materials with specific mechanical and electronic characteristics.
作用机制
The mechanism of action of 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- involves its interaction with molecular targets within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
1H-Benzo[a]carbazole: A parent compound with similar structural features but lacking the methyl and dione functionalities.
Carbazole: A simpler compound with a single carbazole unit, used as a precursor in the synthesis of more complex derivatives.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with structural similarities but different chemical properties and applications.
Uniqueness: 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- stands out due to its unique combination of structural features, including the fused ring system and specific functional groups
属性
CAS 编号 |
68452-38-0 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
11-methylbenzo[a]carbazole-1,4-dione |
InChI |
InChI=1S/C17H11NO2/c1-18-13-5-3-2-4-10(13)11-6-7-12-14(19)8-9-15(20)16(12)17(11)18/h2-9H,1H3 |
InChI 键 |
IUPDQKLAXUTBLE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


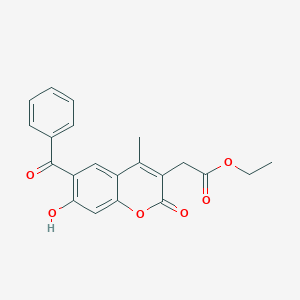
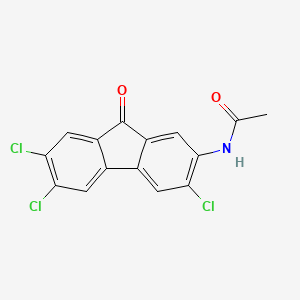
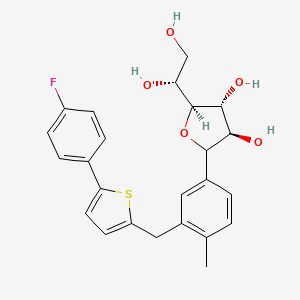
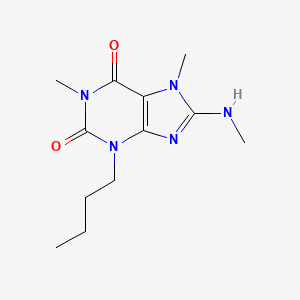
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
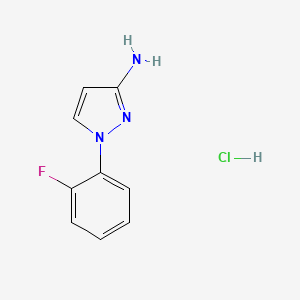
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)

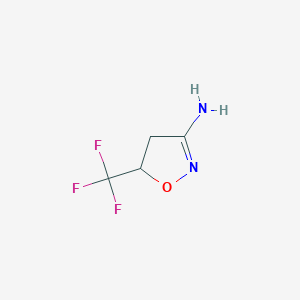
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
